N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a pyrrolidinone moiety, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately and then coupled with the piperidine derivative.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Aromatic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: can be compared with other piperidine or pyrrolidinone derivatives.
This compound: can be compared with other compounds containing similar aromatic substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and aromatic substituents, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H31N3O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H31N3O4/c1-18-3-7-22(8-4-18)29-17-21(15-24(29)30)26(32)28-13-11-20(12-14-28)25(31)27-16-19-5-9-23(33-2)10-6-19/h3-10,20-21H,11-17H2,1-2H3,(H,27,31) |
InChI Key |
OKZUXQDCRUQVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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